![molecular formula C12H17N3O B1446557 1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1267008-06-9](/img/structure/B1446557.png)
1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a dimethylamino group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-(dimethylamino)ethylamine with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as potassium carbonate, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Applications
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Antibacterial Activity : The compound has been investigated for its potential antibacterial properties. Studies have shown that derivatives of dimethylamino compounds exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Compound Activity Against E. coli Activity Against S. aureus 1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Yes Yes Related Dimethylamino Compounds Yes Yes - Antiviral Properties : Research indicates that certain derivatives of this compound can act as inhibitors for viral enzymes, which may be beneficial in the treatment of viral infections such as HIV .
- Chiral Intermediates in Drug Synthesis : The compound has been utilized as a chiral intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance the efficacy and selectivity of drug candidates .
Materials Science Applications
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Polymeric Materials : The compound serves as a precursor for synthesizing polymeric quaternary ammonium compounds (PQACs), which have demonstrated antibacterial properties and are used in coatings and textiles .
Polymer Type Synthesis Method Antibacterial Efficacy PQACs Free radical polymerization High against gram-positive and gram-negative bacteria
Case Studies
- Synthesis of Antibacterial Polymers : A study reported the synthesis of antibacterial polymers from 2-dimethylamino ethyl methacrylate using dimethyl sulfate to create quaternary ammonium salts. These polymers exhibited strong antibacterial activity, indicating the potential application of derivatives of this compound in medical and environmental fields .
- Biocatalytic Processes : The compound has been employed in biocatalytic processes to synthesize chiral alcohols and amino acids, which are critical in pharmaceuticals. The use of specific strains such as Rhodococcus enhances the efficiency of these processes, showcasing the compound's versatility in synthetic chemistry .
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but differs in the presence of a methacrylate group.
N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: Contains a naphthalimide moiety instead of a pyridine ring.
Uniqueness
1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Biological Activity
1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (often referred to as DMEDP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMEDP, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DMEDP is characterized by the following chemical structure:
- Molecular Formula : C12H16N2O
- CAS Number : 11816360
- Molecular Weight : 204.27 g/mol
The compound features a dihydropyridine core with a dimethylamino group and a carbonitrile substituent, which contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of DMEDP has been investigated in various studies, revealing its potential in several therapeutic areas:
- Antimicrobial Activity : DMEDP has shown promising results against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .
- Anticancer Properties : Research indicates that DMEDP exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The compound's ability to induce apoptosis in these cells was noted, suggesting its potential as an anticancer drug .
- Neuroprotective Effects : Preliminary studies suggest that DMEDP may have neuroprotective properties, potentially through the modulation of neurotransmitter systems. Its interaction with dopamine receptors has been explored, indicating possible applications in treating neurodegenerative diseases .
The precise mechanisms through which DMEDP exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Receptor Interaction : DMEDP may act as a modulator of neurotransmitter receptors, particularly dopamine receptors, influencing pathways associated with mood regulation and neuroprotection .
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its anticancer and antimicrobial effects .
Case Study 1: Antibacterial Efficacy
A study conducted by Cheng et al. evaluated the antibacterial efficacy of DMEDP against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
In a study published in the Journal of Medicinal Chemistry, DMEDP was tested for cytotoxicity against various cancer cell lines. The compound exhibited IC50 values of 15 µM against MCF-7 cells and 20 µM against MDA-MB-231 cells. Mechanistic studies suggested that DMEDP induces apoptosis via the mitochondrial pathway .
Table 1: Biological Activities of DMEDP
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-7-10(2)15(6-5-14(3)4)12(16)11(9)8-13/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQMFGPGGFEDCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCN(C)C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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